![molecular formula C28H29N3O2S B2395192 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-13-5](/img/structure/B2395192.png)
3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by various substitutions to add the different functional groups. Common methods for synthesizing quinazolines include the condensation of anthranilic acid with an amine, or the cyclization of a 2-aminobenzylamine with a carboxylic acid .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the carboxamide group could participate in acid-base reactions, while the thioether group could undergo oxidation or alkylation reactions .Scientific Research Applications
Synthesis and Biological Activity
- Quinazoline derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For instance, the synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives has shown substantial growth delays against in vivo colon tumors in mice, indicating potential for cancer therapy (Bu et al., 2001).
Antimicrobial and Anti-inflammatory Agents
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to be potent COX-2 inhibitors, suggesting their utility in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthesis Techniques
- The chemistry of quinazolines has been further elaborated through studies on the synthesis and alkylation of dihydroquinazolines, providing a basis for the development of various pharmaceuticals through modifications of quinazoline structures (Gromachevskaya et al., 2017).
Potential Antimicrobial Applications
- Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, suggesting the role of quinazoline derivatives in combating microbial infections (Desai et al., 2011).
Antitubercular Activity
- A series of quinoline-6-carboxamides demonstrated potent inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of quinazoline derivatives in the treatment of tuberculosis and possibly other infectious diseases (Marvadi et al., 2020).
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-5-12-29-26(32)22-10-11-24-25(16-22)30-28(34-17-21-8-6-18(2)7-9-21)31(27(24)33)23-14-19(3)13-20(4)15-23/h6-11,13-16H,5,12,17H2,1-4H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMENPCRMHKBWGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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